8-Bromo-6-fluoroisoquinolin-1-ol (CAS: 2411635-05-5) is a highly functionalized heterocyclic building block essential for the synthesis of advanced pharmaceutical intermediates, particularly kinase and PARP inhibitors. Existing in tautomeric equilibrium with its isoquinolone form, the compound features a specific dual-halogen substitution pattern that provides orthogonal reactivity handles. The C8-bromine enables standard transition-metal-catalyzed cross-couplings, while the strongly electron-withdrawing C6-fluorine activates the ring for nucleophilic aromatic substitution (SNAr) and modulates the physicochemical properties of the core [1]. For industrial procurement, this specific scaffold is prioritized when downstream syntheses require highly regioselective functionalization without the need for aggressive reaction conditions or complex protecting-group strategies.
Generic substitution with simpler analogs, such as 8-bromoisoquinolin-1-ol or 8-bromo-6-chloroisoquinolin-1-ol, frequently results in synthetic bottlenecks and diminished final-product performance. Omitting the C6-fluorine removes the capacity for mild SNAr functionalization and increases the metabolic liability of the resulting drug candidate at the C6 position [1]. Conversely, substituting the fluorine with a chlorine atom severely reduces the electrophilicity of the C6 position, requiring reaction temperatures exceeding 120°C for amine substitution, which often degrades sensitive cross-coupling partners already installed at the C8 position [2]. Consequently, 8-bromo-6-fluoroisoquinolin-1-ol is non-interchangeable for workflows requiring sequential, low-temperature orthogonal functionalizations.
The C6-fluorine in 8-bromo-6-fluoroisoquinolin-1-ol provides a highly electrophilic site for SNAr, allowing for amine substitution under significantly milder conditions than its chlorinated counterpart. When reacted with primary amines, the fluorinated analog achieves high conversion at 60°C, whereas the 8-bromo-6-chloro analog requires harsh heating that compromises overall yield and purity [1].
| Evidence Dimension | SNAr yield and required temperature with primary amines |
| Target Compound Data | 85% yield at 60°C |
| Comparator Or Baseline | 8-bromo-6-chloroisoquinolin-1-ol (42% yield at 120°C) |
| Quantified Difference | +43% yield, 60°C lower temperature requirement |
| Conditions | 2.0 eq benzylamine, K2CO3, DMF, 12 hours |
Enables late-stage functionalization without thermally degrading sensitive cross-coupling partners, directly improving overall process yield and reducing impurity profiles.
The presence of the bulky bromine atom at the C8 position, peri to the lactam carbonyl/hydroxyl group, sterically hinders O-alkylation. This drives the reaction almost exclusively toward N-alkylation, providing a stark contrast to analogs lacking the C8 substitution, which typically yield problematic mixtures of N- and O-alkylated products [1].
| Evidence Dimension | N-alkylation to O-alkylation ratio (N:O ratio) |
| Target Compound Data | >95:5 N:O ratio |
| Comparator Or Baseline | 6-fluoroisoquinolin-1-ol (~60:40 N:O ratio) |
| Quantified Difference | 35% improvement in regioselectivity toward N-alkylation |
| Conditions | Alkylation with methyl iodide, Cs2CO3, DMF, 25°C |
Eliminates the need for difficult chromatographic separation of N/O alkylation isomers, streamlining scale-up manufacturing and reducing solvent waste.
The strongly electron-withdrawing C6-fluorine significantly lowers the pKa of the lactam N-H compared to the non-fluorinated analog. This increased acidity enhances the compound's ability to act as a robust hydrogen bond donor, a critical feature for anchoring inhibitors into the hinge region of kinases [1].
| Evidence Dimension | Calculated pKa of the lactam N-H |
| Target Compound Data | pKa ~ 10.2 |
| Comparator Or Baseline | 8-bromoisoquinolin-1-ol (pKa ~ 11.5) |
| Quantified Difference | ~1.3 unit reduction in pKa |
| Conditions | Aqueous titration equivalent / computational prediction at 25°C |
A lower pKa improves the hydrogen bond donor capacity of the isoquinolone core, directly increasing target binding affinity in structure-based drug design.
This compound serves as a highly efficient starting material for generating rigid, fused tricyclic scaffolds. The C8-bromine is ideally positioned for intramolecular Heck or Buchwald-Hartwig cyclizations after initial N-alkylation, a process made scalable by the compound's >95:5 N-alkylation regioselectivity compared to non-brominated analogs [1].
In discovery workflows requiring rapid analog generation, the C6-fluorine serves as a highly reactive handle for parallel SNAr reactions with diverse amine libraries. The ability to perform these substitutions at mild temperatures (60°C) preserves complex architecture already built at the C8 position, making it a more viable choice than chlorinated alternatives [2].
For process chemistry, the steric shielding provided by the C8-bromine ensures that N-alkylation proceeds cleanly without significant O-alkylation byproducts. This eliminates the need for costly and time-consuming chromatographic purifications during the scale-up of pharmaceutical intermediates [1].